Boc-D-Lys(nicotinoyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

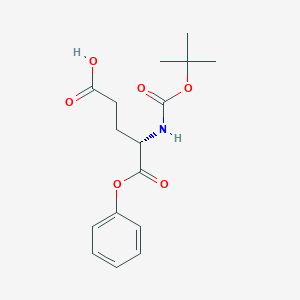

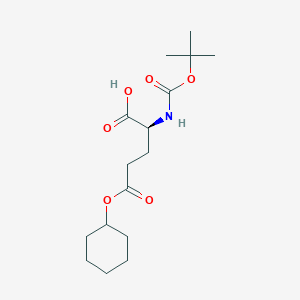

“Boc-D-Lys(nicotinoyl)-OH” is a specialty product used in proteomics research . It’s a derivative of boc-lysine , which is a type of protected amino acid. The “Boc” in its name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis.

Synthesis Analysis

The synthesis of this compound and similar compounds can be achieved through the polymerization of α-amino acid N-carboxyanhydrides (NCAs) . Lithium hexamethyldisilazide (LiHMDS) has been shown to initiate an extremely rapid NCA polymerization process .Molecular Structure Analysis

The molecular formula of this compound is C17H25N3O5, and it has a molecular weight of 351.4 .Chemical Reactions Analysis

The NCA polymerization process used in the synthesis of this compound is very sensitive to moisture and typically must be conducted in a glove box . The reaction is completed within minutes or hours and can be conducted in an open vessel .Aplicaciones Científicas De Investigación

Polypeptide Synthesis and Characterization

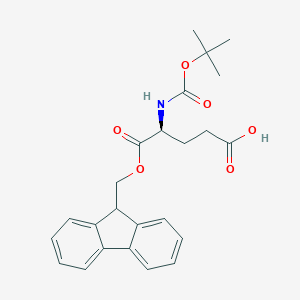

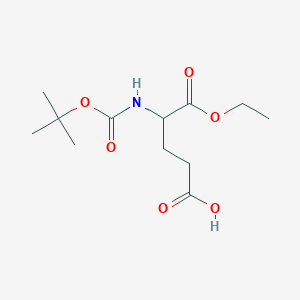

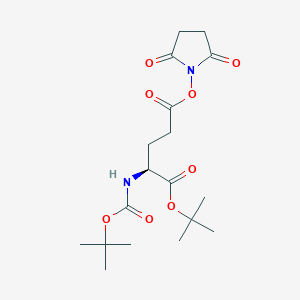

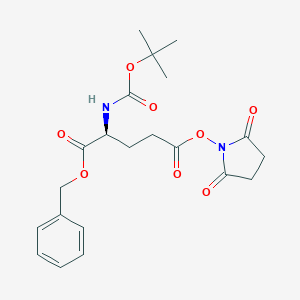

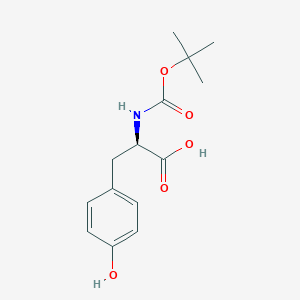

Boc-D-Lys(nicotinoyl)-OH has applications in the synthesis and characterization of polypeptides. Zhao Yi-nan and Melanie Key (2013) demonstrated the synthesis of Fmoc-L-Lys(Boc)-OH, which can be used in peptide and polypeptide synthesis, with potential in the treatment of diseases (Zhao Yi-nan & Melanie Key, 2013).

Protection and Activation in Peptide Chemistry

The use of Boc-protected amino acids is crucial in peptide chemistry. R. Matsueda et al. (1981) discussed the use of Boc-Cys(Npys)–OH, showing its resistance to acids and its ability to form disulfide bonds, an important function in protein and peptide chemistry (R. Matsueda et al., 1981).

Synthesis of Redox Derivatives of Lysine

Boc-L-Lysine derivatives have been synthesized for creating redox derivatives of lysine, as shown by B. Peek et al. (2009). These derivatives have potential applications in molecular electronic devices, photovoltaic cells, and light-harvesting proteins (B. Peek et al., 2009).

Antimicrobial Activity

Sherine N. Khattab (2005) reported on the synthesis of N-Boc-amino acid hydrazides, highlighting their high yields and purity. The study showed the antimicrobial activity of the synthesized compounds, demonstrating the potential medical applications of these Boc-protected amino acids (Sherine N. Khattab, 2005).

Synthesis of Opioid Peptides

Boc-protected homoarginine derivatives were used in the synthesis of opioid peptides, as researched by J. Izdebski et al. (2007). This research provides insights into the design of biologically active peptides with increased resistance to degradation (J. Izdebski et al., 2007).

Peptide Syntheses Intermediates

Improved syntheses of Boc-protected L-lysine have been employed in various peptide syntheses, including for segments of ACTH and β-endorphin. J. M. Scott et al. (1981) discussed the value of these intermediates in peptide synthesis (J. M. Scott et al., 1981).

Applications in Biomedical Research

Boc-protected L-lysine was used in the functionalization of single-walled carbon nanotubes for biomedical applications, as explored by J. Mulvey et al. (2014). This demonstrates the molecule's utility in nanomedicine and drug delivery systems (J. Mulvey et al., 2014).

Mecanismo De Acción

Mode of Action

It’s known that the compound can be used in the synthesis of antimicrobial peptides (amps) . AMPs typically exert their effects by disrupting bacterial cell membranes . It’s plausible that Boc-D-Lys(nicotinoyl)-OH, as a component of these peptides, contributes to this membrane-disrupting activity .

Biochemical Pathways

Given its potential role in the synthesis of amps, it may indirectly affect pathways related to bacterial cell wall synthesis and integrity .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a small molecule, it’s likely to be absorbed, distributed, metabolized, and excreted by standard mechanisms. The boc (tert-butyloxycarbonyl) group is known to be selectively deprotected under mild conditions, which could influence the compound’s bioavailability .

Result of Action

The result of this compound’s action is likely to depend on the context in which it’s used. In the synthesis of AMPs, its contribution to the overall peptide structure could enhance the peptides’ antimicrobial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Boc group deprotection can be affected by the presence of certain reagents and the reaction conditions . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other biological molecules.

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRBXNIOXCRQY-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.